2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
CAS No.: 941980-51-4
Cat. No.: VC4611635
Molecular Formula: C22H23N3O4S2
Molecular Weight: 457.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941980-51-4 |
|---|---|
| Molecular Formula | C22H23N3O4S2 |
| Molecular Weight | 457.56 |
| IUPAC Name | 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H23N3O4S2/c1-14-4-9-19(29-3)18(10-14)25-20(26)11-16-12-30-22(24-16)31-13-21(27)23-15-5-7-17(28-2)8-6-15/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) |
| Standard InChI Key | AYKWNKUKXPUVDM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Introduction
The compound 2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring a thiazole ring and an acetamide functional group. This compound belongs to the broader category of thiazole derivatives, which are known for their diverse pharmacological properties. The presence of a carbamoyl group and a sulfanyl linkage adds to its potential biological activity, making it a candidate for further investigation in medicinal chemistry.
Synthesis
The synthesis of such complex organic compounds typically involves multi-step reactions. Common steps include the formation of the thiazole ring, introduction of the carbamoyl group, and attachment of the sulfanyl-acetamide moiety. Reaction conditions, such as temperature and pH, must be carefully controlled to ensure high yields and purity.
textExample Synthesis Steps: 1. Formation of Thiazole Ring 2. Introduction of Carbamoyl Group 3. Attachment of Sulfanyl-Acetamide Moiety
Potential Applications
Thiazole derivatives are known for their antimicrobial, antiproliferative, and anti-inflammatory activities. Given its structural features, 2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide may exhibit similar properties, making it a candidate for drug development.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Potential against bacterial and fungal pathogens |
| Antiproliferative Activity | Possible anticancer effects through inhibition of cell growth |
| Anti-inflammatory Activity | Potential as a modulator of inflammatory pathways |
Research Findings and Future Directions
Detailed studies involving molecular docking and kinetic assays are necessary to elucidate the exact mechanisms of action and identify potential molecular targets. These studies would help in understanding how the compound interacts with enzymes or receptors, which is crucial for therapeutic applications.
| Research Method | Objective |
|---|---|
| Molecular Docking | Identify binding sites and affinity to biological targets |
| Kinetic Assays | Determine the rate of interaction with enzymes or receptors |
| In Vivo Studies | Assess efficacy and safety in biological systems |
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